Disodium but-2-enedioate

説明

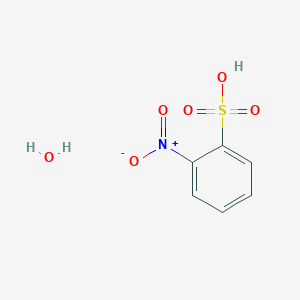

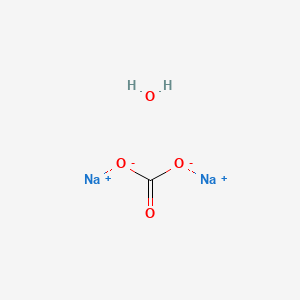

Disodium but-2-enedioate: It is the disodium salt of fumaric acid and is commonly used in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: Disodium but-2-enedioate can be synthesized by neutralizing fumaric acid with sodium carbonate. The process involves heating water to a boil and adding fumaric acid under stirring. Sodium carbonate is then added in portions until the pH reaches 6.5-6.7. The mixture is stirred well and filtered while hot to obtain a solution of disodium fumarate .

Industrial Production Methods: The industrial production of this compound follows a similar method, where fumaric acid is neutralized by sodium carbonate. This method is efficient and scalable for large-scale production .

化学反応の分析

Types of Reactions: Disodium but-2-enedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce maleic acid.

Reduction: It can be reduced to form succinic acid.

Substitution: It can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed:

Oxidation: Maleic acid.

Reduction: Succinic acid.

Substitution: Various substituted fumarates depending on the reagents used

科学的研究の応用

Chemistry: Disodium but-2-enedioate is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is used in studies involving metabolic pathways, particularly in the Krebs cycle, where fumarate is an intermediate.

Medicine: this compound is used in the formulation of certain pharmaceuticals and as a dietary supplement for its potential health benefits.

Industry: It is used as a food additive, flavoring agent, and in the production of polyester resins and adhesives .

作用機序

Disodium but-2-enedioate exerts its effects by participating in various biochemical pathways. In the Krebs cycle, it is converted to malate by the enzyme fumarase. This conversion is crucial for cellular respiration and energy production. The compound also acts as a chelating agent, binding to metal ions and facilitating their excretion from the body .

類似化合物との比較

Disodium maleate: The disodium salt of maleic acid, which is an isomer of fumaric acid.

Disodium succinate: The disodium salt of succinic acid, which is a reduction product of fumaric acid.

Uniqueness: Disodium but-2-enedioate is unique in its ability to participate in both oxidation and reduction reactions, making it a versatile compound in various chemical processes. Its role in the Krebs cycle also highlights its importance in biological systems .

特性

IUPAC Name |

disodium;but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJMDZAOKORVFC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

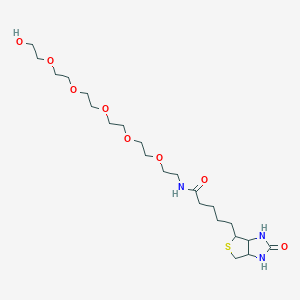

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873770 | |

| Record name | Disodium 2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

371-47-1, 54060-75-2 | |

| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。